molecular formula C12H14O2 B8669288 4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde CAS No. 89240-13-1

4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde

Cat. No.: B8669288
CAS No.: 89240-13-1
M. Wt: 190.24 g/mol
InChI Key: PHDJBLKNKWSNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of three methyl groups and an aldehyde functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1-benzofuran with trimethyl-substituted aldehydes in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    Benzofuran: The parent compound without the trimethyl and aldehyde substitutions.

    2,3-Dihydro-1-benzofuran: Lacks the trimethyl and aldehyde groups but shares the core structure.

    4,5,6-Trimethyl-2,3-dihydro-1-benzofuran: Similar but without the aldehyde group.

Uniqueness: 4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde is unique due to the presence of both the trimethyl groups and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

89240-13-1

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4,5,6-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

InChI

InChI=1S/C12H14O2/c1-7-8(2)10-4-5-14-12(10)11(6-13)9(7)3/h6H,4-5H2,1-3H3

InChI Key

PHDJBLKNKWSNQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C1C)C=O)OCC2)C

Origin of Product

United States

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